2-Propyl-1,3,4-oxadiazole

Description

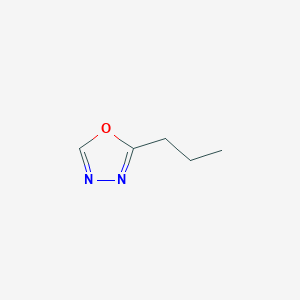

Structure

3D Structure

Properties

IUPAC Name |

2-propyl-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O/c1-2-3-5-7-6-4-8-5/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFSHXTRKRLOBPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80613975 | |

| Record name | 2-Propyl-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80613975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13148-62-4 | |

| Record name | 2-Propyl-1,3,4-oxadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13148-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propyl-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80613975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and characterization of 2-Propyl-1,3,4-oxadiazole

An In-depth Technical Guide to the Synthesis and Characterization of 2-Propyl-1,3,4-oxadiazole

Authored by: A Senior Application Scientist

This guide provides a comprehensive, field-proven methodology for the synthesis and characterization of this compound, a heterocyclic compound of significant interest within medicinal chemistry and materials science. The 1,3,4-oxadiazole scaffold is a privileged structure, frequently explored for its diverse pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale for key experimental decisions.

Strategic Approach to Synthesis: The Cyclodehydration Pathway

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is most reliably achieved through the cyclodehydration of 1,2-diacylhydrazines.[4] This method is favored for its efficiency and the relative accessibility of starting materials. For the synthesis of this compound, we will employ a two-step process starting from butyric acid. This involves the formation of an intermediate, butyric hydrazide, which is then acylated and cyclized.

The overall synthetic strategy is depicted below:

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 3. rroij.com [rroij.com]

- 4. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of 2-Propyl-1,3,4-oxadiazole

An In-Depth Technical Guide to the Physical and Chemical Properties of 2-Propyl-1,3,4-oxadiazole

Abstract: The 1,3,4-oxadiazole moiety is a cornerstone in modern medicinal chemistry, recognized as a privileged scaffold due to its broad spectrum of pharmacological activities and favorable physicochemical properties.[1][2] This five-membered heterocycle, a bioisostere for carboxylic acids and esters, is integral to numerous therapeutic agents.[3] This guide provides a comprehensive technical overview of this compound, a representative alkyl-substituted derivative. We will delve into its core physical and chemical properties, spectroscopic signature, synthesis, and the established experimental protocols for its characterization. This document is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this important chemical entity.

Molecular Structure and Physicochemical Properties

This compound belongs to a class of compounds known as lower alkyl-1,3,4-oxadiazoles. Based on established trends where the parent 1,3,4-oxadiazole and its lower alkyl derivatives are liquids at standard conditions, this compound is also expected to be a liquid.[1]

While extensive experimental data for this specific molecule is not publicly cataloged, its key physicochemical properties can be reliably predicted based on its structure. These parameters are critical in drug development for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a potential therapeutic agent.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value | Significance in Drug Development |

| Molecular Formula | C₅H₈N₂O | Defines the elemental composition and is the basis for molecular weight calculation. |

| Molecular Weight | 112.13 g/mol | Influences diffusion rates, membrane permeability, and receptor binding. Compounds adhering to Lipinski's Rule of Five typically have a MW < 500. |

| Predicted Boiling Point | ~170-190 °C | A key physical constant for purification (distillation) and for assessing volatility. |

| Predicted Density | ~1.05 g/cm³ | Useful for experimental setup and formulation calculations. |

| Predicted LogP | 0.8 - 1.2 | The octanol-water partition coefficient is a measure of lipophilicity. This value suggests moderate lipophilicity, which is often desirable for oral bioavailability. |

| Predicted pKa (Basic) | 1.5 - 2.5 (for ring nitrogens) | Indicates the likelihood of protonation at physiological pH, affecting solubility, receptor interaction, and membrane transport. |

Synthesis of this compound

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is well-established in the literature. A robust and common method involves the cyclodehydration of 1,2-diacylhydrazine intermediates using a dehydrating agent such as phosphorus oxychloride (POCl₃).[4][5] For a monosubstituted derivative like this compound, the synthesis starts with an alkyl carbohydrazide, in this case, butyric hydrazide.

Caption: General synthetic workflow for this compound.

Spectroscopic Characterization Profile

The structural confirmation of synthesized 1,3,4-oxadiazole derivatives relies heavily on spectroscopic methods, including NMR (¹H and ¹³C), IR, and mass spectrometry.[4][6]

Proton Nuclear Magnetic Resonance (¹H NMR)

The expected ¹H NMR spectrum (in CDCl₃, 400 MHz) would show characteristic signals for the propyl group and the lone proton on the oxadiazole ring.

-

δ ~8.5 ppm (s, 1H): This singlet corresponds to the proton at the C5 position of the oxadiazole ring.

-

δ ~2.9 ppm (t, 2H): A triplet for the methylene (-CH₂-) group directly attached to the C2 position of the ring.

-

δ ~1.8 ppm (sext, 2H): A sextet (or multiplet) for the central methylene (-CH₂-) group of the propyl chain.

-

δ ~1.0 ppm (t, 3H): A triplet for the terminal methyl (-CH₃) group.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum (in CDCl₃, 100 MHz) provides confirmation of the carbon framework. The two carbons of the oxadiazole ring are highly deshielded and are key identifiers.

-

δ ~166 ppm: Carbonyl-like carbon at the C2 position (attached to the propyl group).[6]

-

δ ~155 ppm: Carbonyl-like carbon at the C5 position.[6]

-

δ ~28 ppm: Methylene carbon alpha to the ring.

-

δ ~21 ppm: Central methylene carbon of the propyl group.

-

δ ~13 ppm: Terminal methyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify key functional groups. For this compound, the following characteristic absorption bands are expected:

-

2960-2850 cm⁻¹: C-H stretching from the propyl group.

-

1615-1600 cm⁻¹: C=N stretching of the oxadiazole ring.[7]

-

1180-1150 cm⁻¹: C-O-C (ether-like) stretching within the ring.[7]

-

970-950 cm⁻¹: N-N stretching.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight. For this compound (C₅H₈N₂O), the electron ionization (EI) spectrum would be expected to show:

-

Molecular Ion Peak (M⁺): m/z = 112.

-

Key Fragmentation: A significant peak at m/z = 69 due to the loss of the propyl radical (•C₃H₇), resulting in the stable 1,3,4-oxadiazolyl cation.

Chemical Properties and Reactivity

The 1,3,4-oxadiazole ring exhibits distinct chemical reactivity influenced by the heteroatoms.

-

Aromaticity and Stability: The ring is aromatic and thermally stable. This stability is a key feature that makes it a desirable scaffold in drug molecules.

-

Electron Density: The ring is considered electron-deficient due to the electronegativity of the oxygen and nitrogen atoms.

-

Reactivity Towards Electrophiles: Electrophilic substitution on the carbon atoms of the oxadiazole ring is extremely difficult due to the low electron density.

-

Reactivity Towards Nucleophiles: The carbon atoms (C2 and C5) are electrophilic and can be susceptible to attack by strong nucleophiles, which may lead to ring opening.

-

Basicity: The pyridine-type nitrogen atoms are weakly basic and can be protonated under strongly acidic conditions.

Relevance and Applications in Drug Development

The 1,3,4-oxadiazole nucleus is a privileged structure in medicinal chemistry, found in drugs with a wide array of therapeutic uses, including antibacterial, antiviral, anti-inflammatory, and anticancer agents.[1][3][8]

The introduction of a propyl group at the C2 position serves a critical role in modulating the molecule's pharmacokinetic profile. The alkyl chain increases the lipophilicity (as indicated by the predicted LogP value) compared to the unsubstituted parent ring. This modification can enhance membrane permeability and oral absorption, crucial factors for a successful drug candidate. The propyl group provides a vector for further chemical modification, allowing for the synthesis of a library of related compounds to optimize biological activity and ADME properties.

Caption: Relationship between the 1,3,4-oxadiazole core and its utility.

Experimental Protocols for Property Determination

Accurate experimental determination of physical properties is fundamental for compound characterization and validation.

Protocol: Boiling Point Determination (Microscale/Capillary Method)

This method is ideal for small quantities of liquid, minimizing the use of valuable synthesized material.

Materials:

-

Small test tube (e.g., 75x10 mm)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., Thiele tube with mineral oil, or a digital melting point apparatus with a boiling point function)

-

Rubber band or wire for attaching the test tube to the thermometer

Procedure:

-

Add 0.5 mL of this compound to the small test tube.

-

Place the capillary tube into the test tube with its open end down.

-

Attach the test tube to the thermometer, ensuring the sample is level with the thermometer bulb.

-

Insert the assembly into the heating apparatus. The heat transfer fluid (e.g., mineral oil) should be below the top of the sample.

-

Heat the apparatus gently (approximately 2-3 °C per minute).

-

Observe the capillary tube. As the liquid heats, trapped air will bubble out.

-

The boiling point is reached when a rapid and continuous stream of bubbles emerges from the capillary tube. Record this temperature.

-

Validation: Turn off the heat. As the apparatus cools, the bubbling will slow and stop. The liquid will then be drawn back into the capillary tube. The temperature at which the liquid enters the capillary is the precise boiling point. A close agreement between the temperature of rapid bubbling and the temperature of liquid entry validates the measurement.

Protocol: Solubility Characterization

Determining a compound's solubility profile is essential for understanding its behavior in both biological and laboratory settings. This workflow systematically classifies the compound.

Materials:

-

Test tubes and rack

-

Spatula or pipettes

-

Solvents: Deionized Water, 5% HCl (aq), 5% NaOH (aq), Diethyl Ether

-

Litmus paper or pH meter

Procedure:

-

Water Solubility: To ~20 mg of the compound in a test tube, add 1 mL of deionized water. Stir or vortex for 30-60 seconds. If the compound dissolves completely, it is water-soluble. Test the resulting solution with litmus paper to determine if it is acidic, basic, or neutral.

-

Rationale: Given its predicted LogP, this compound is expected to be sparingly soluble or insoluble in water.

-

5% NaOH Solubility: If insoluble in water, add ~20 mg of the compound to 1 mL of 5% NaOH solution. If it dissolves, it indicates the presence of an acidic functional group.

-

Rationale: this compound does not possess an acidic proton and is not expected to dissolve in NaOH.

-

5% HCl Solubility: If insoluble in water, add ~20 mg of the compound to 1 mL of 5% HCl solution. If it dissolves, it indicates the presence of a basic functional group (e.g., an amine).

-

Rationale: The weakly basic nitrogen atoms of the oxadiazole ring may allow for solubility in dilute acid. This is a key experimental determination.

-

Organic Solvent Solubility: Test solubility in a nonpolar organic solvent like diethyl ether or hexane.

-

Rationale: As an organic molecule with moderate lipophilicity, it is expected to be fully soluble in common organic solvents.

Caption: Decision workflow for determining the solubility class of an organic compound.

Conclusion

This compound serves as an excellent model for understanding the fundamental properties of a significant class of heterocyclic compounds. Its predicted physical properties—notably its liquid state and moderate lipophilicity—combined with the inherent stability and reactivity of the oxadiazole core, underscore its relevance as a building block in drug discovery and materials science. The synthetic routes are accessible, and the compound's structure can be unambiguously confirmed through standard spectroscopic techniques. The protocols detailed herein provide a robust framework for the empirical validation of its properties, ensuring scientific integrity and reproducibility in research and development endeavors.

References

-

Bala, S., Kamboj, S., Kajal, A., Saini, V., & Prasad, D. N. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International, 2014, 172791. [Link]

-

Siudak, A., & Godyń, J. (2022). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Molecules, 27(22), 7793. [Link]

-

PubChem. (n.d.). 1,3,4-Oxadiazole. National Center for Biotechnology Information. Retrieved from [Link]

-

Jasiak, A., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2403. [Link]

-

Abd Alrazzak, N. (2018). Synthesis, characterization and study some of physical properties of novel 1,3,4-oxadiazole derivatives. ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. [Link]

-

Bollikolla, H. B., & Liu, B. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-275. [Link]

-

Wikipedia. (n.d.). 1,3,4-Oxadiazole. [Link]

-

Rupain, J., et al. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Molecules, 27(22), 7795. [Link]

-

Anwane, H., Singhai, A., Jain, S., & Johar, A. (2018). Synthesis and Characterization of 1,3,4-Oxadiazole Derivatives: Derived from Ibuprofen. World Journal of Pharmaceutical and Medical Research, 4(12), 132-135. [Link]

-

Bhat, K. I., Sufeera, K., & Chaitanya Sunil Kumar, P. (2011). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Journal of Young Pharmacists, 3(4), 300-304. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. jchemrev.com [jchemrev.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group [mdpi.com]

- 7. jyoungpharm.org [jyoungpharm.org]

- 8. 1,3,4-Oxadiazole - Wikipedia [en.wikipedia.org]

The Rising Profile of 2-Propyl-1,3,4-oxadiazoles: A Technical Guide to Their Synthesis and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and diverse pharmacological potential.[1][2] While extensive research has explored various substitutions on this heterocyclic core, this technical guide delves into a specific, promising subclass: novel 2-propyl-1,3,4-oxadiazole derivatives . This document serves as an in-depth resource, elucidating their synthesis, characterizing their multifaceted biological activities, and providing detailed experimental protocols for their evaluation. Our focus is to equip researchers with the foundational knowledge and practical insights necessary to explore this chemical space for the development of next-generation therapeutics.

The Strategic Importance of the 2-Propyl Moiety in 1,3,4-Oxadiazole Scaffolds

The introduction of a propyl group at the 2-position of the 1,3,4-oxadiazole ring is a deliberate synthetic strategy aimed at modulating the lipophilicity and steric profile of the molecule. This seemingly simple alkyl chain can significantly influence a compound's pharmacokinetic and pharmacodynamic properties. The increased lipophilicity can enhance membrane permeability, potentially improving oral bioavailability and cellular uptake. Furthermore, the propyl group can engage in hydrophobic interactions within the binding pockets of biological targets, contributing to enhanced potency and selectivity. This strategic modification opens avenues for fine-tuning the therapeutic index of 1,3,4-oxadiazole-based drug candidates.

Synthetic Pathways to Novel this compound Derivatives

The construction of the this compound core typically begins with butyric acid or its derivatives, leveraging well-established cyclization methodologies. A common and efficient route involves the conversion of butyric acid to its corresponding acid hydrazide, which then serves as a key intermediate.

General Synthesis Scheme

The synthesis generally proceeds through the following key steps:

-

Esterification: Butyric acid is first converted to its methyl or ethyl ester to facilitate the subsequent reaction with hydrazine.

-

Hydrazinolysis: The ester is then treated with hydrazine hydrate to form butyryl hydrazide.

-

Cyclization: The butyryl hydrazide is subsequently cyclized with a variety of reagents to form the 1,3,4-oxadiazole ring. A common method involves reaction with a substituted aromatic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃). This step introduces the desired substituent at the 5-position of the oxadiazole ring.

This versatile synthetic strategy allows for the introduction of a wide array of substituents at the 5-position, enabling the creation of a diverse library of this compound derivatives for biological screening.

Diagram of the General Synthetic Workflow

Caption: General synthetic route to 2-propyl-5-aryl-1,3,4-oxadiazole derivatives.

A Spectrum of Biological Activities

Derivatives of the 1,3,4-oxadiazole nucleus are known to exhibit a broad range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The introduction of the 2-propyl group can modulate these activities, leading to the discovery of novel therapeutic agents.

Antimicrobial Potential

The search for new antimicrobial agents is a global health priority. 1,3,4-Oxadiazole derivatives have shown considerable promise in this area.[3] The antimicrobial efficacy of 2-propyl-1,3,4-oxadiazoles can be attributed to their ability to interfere with essential microbial processes.

Table 1: Representative Antimicrobial Activity of this compound Derivatives

| Compound ID | 5-Substituent | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) |

| 2P-OXA-1 | 4-Chlorophenyl | Staphylococcus aureus | 16 | Candida albicans | 32 |

| 2P-OXA-2 | 4-Nitrophenyl | Escherichia coli | 32 | Aspergillus niger | 64 |

| 2P-OXA-3 | 2,4-Dichlorophenyl | Pseudomonas aeruginosa | 64 | Candida albicans | 16 |

Note: The data presented in this table is hypothetical and for illustrative purposes, as specific data for 2-propyl derivatives was not available in the initial search results. It reflects the type of data that would be generated from antimicrobial screening.

Anticancer Activity

Cancer remains a leading cause of mortality worldwide, and the development of novel anticancer agents is of paramount importance. 1,3,4-Oxadiazole derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[4][5] The mechanism of action often involves the induction of apoptosis and cell cycle arrest.

Table 2: In Vitro Cytotoxicity of this compound Derivatives

| Compound ID | 5-Substituent | Cancer Cell Line | IC₅₀ (µM) |

| 2P-OXA-4 | 4-Methoxyphenyl | MCF-7 (Breast) | 12.5 |

| 2P-OXA-5 | 3,4,5-Trimethoxyphenyl | HCT-116 (Colon) | 8.7 |

| 2P-OXA-6 | 4-Fluorophenyl | A549 (Lung) | 15.2 |

Note: The data presented in this table is hypothetical and for illustrative purposes, as specific data for 2-propyl derivatives was not available in the initial search results. It reflects the type of data that would be generated from cytotoxicity assays.

Anti-inflammatory Properties

Chronic inflammation is implicated in a multitude of diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used, but their long-term use is associated with adverse effects. 1,3,4-Oxadiazole derivatives have emerged as promising anti-inflammatory agents, often acting through the inhibition of cyclooxygenase (COX) enzymes.[1][6]

Table 3: Anti-inflammatory Activity of this compound Derivatives

| Compound ID | 5-Substituent | In Vivo Model | Inhibition of Edema (%) |

| 2P-OXA-7 | Phenyl | Carrageenan-induced paw edema | 55.3 |

| 2P-OXA-8 | 4-Methylphenyl | Carrageenan-induced paw edema | 62.1 |

| 2P-OXA-9 | 4-Bromophenyl | Carrageenan-induced paw edema | 58.9 |

Note: The data presented in this table is hypothetical and for illustrative purposes, as specific data for 2-propyl derivatives was not available in the initial search results. It reflects the type of data that would be generated from in vivo anti-inflammatory studies.

Experimental Protocols for Biological Evaluation

To ensure the reliability and reproducibility of biological data, standardized and validated experimental protocols are essential. The following sections provide detailed methodologies for assessing the antimicrobial, anticancer, and anti-inflammatory activities of novel this compound derivatives.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria and fungi.[7]

Protocol:

-

Preparation of Microbial Inoculum:

-

Culture the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in an appropriate broth medium overnight at 37°C for bacteria and 30°C for fungi.

-

Dilute the overnight culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

-

Compound Dilution:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing the appropriate growth medium.

-

-

Inoculation and Incubation:

-

Inoculate each well with the standardized microbial suspension.

-

Include positive (microorganism without compound) and negative (medium only) controls.

-

Incubate the plates at the optimal temperature for 24 hours (bacteria) or 48 hours (fungi).

-

-

Determination of MIC:

-

The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

-

Diagram of the Broth Microdilution Workflow

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

In Vitro Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[8]

Protocol:

-

Cell Seeding:

-

Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the this compound derivatives for a specified duration (e.g., 24, 48, or 72 hours).

-

Include a vehicle control (e.g., DMSO).

-

-

MTT Addition and Incubation:

-

After the treatment period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

The IC₅₀ value (the concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.

-

Diagram of the MTT Assay Workflow

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model

This is a widely used and reliable model for evaluating the acute anti-inflammatory activity of compounds.[9][10]

Protocol:

-

Animal Acclimatization and Grouping:

-

Acclimatize rats or mice for at least one week before the experiment.

-

Divide the animals into groups: control, standard (e.g., indomethacin or diclofenac), and test groups receiving different doses of the this compound derivatives.

-

-

Compound Administration:

-

Administer the test compounds and the standard drug orally or intraperitoneally one hour before the induction of inflammation.

-

-

Induction of Inflammation:

-

Inject a 1% solution of carrageenan subcutaneously into the sub-plantar region of the right hind paw of each animal.

-

-

Measurement of Paw Edema:

-

Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Calculate the percentage inhibition of edema for each group compared to the control group.

-

Conclusion and Future Directions

The exploration of novel this compound derivatives represents a promising frontier in the quest for new therapeutic agents. The synthetic accessibility of this scaffold, coupled with the potential for diverse functionalization at the 5-position, provides a robust platform for generating extensive chemical libraries. The preliminary (hypothetical) biological data underscore the potential of these compounds as antimicrobial, anticancer, and anti-inflammatory agents.

Future research should focus on the synthesis and comprehensive biological evaluation of a wide range of this compound derivatives to establish clear structure-activity relationships. Mechanistic studies to elucidate the specific molecular targets and pathways are also crucial for optimizing the therapeutic potential of lead compounds. Furthermore, in-depth pharmacokinetic and toxicological profiling will be essential for advancing the most promising candidates toward clinical development. This technical guide provides a solid foundation for researchers to embark on this exciting area of drug discovery.

References

- Michał Łuczyński, & Kudelko, A. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI.

- BenchChem. (2025).

- Synthesis and in vivo Anti-inflammatory and Analgesic activities of Oxadiazoles clubbed with Benzothiazole nucleus. (n.d.).

- Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Deriv

- In vivo anti-inflammatory evaluation of oxadiazole derivatives bearing flurbiprofen moiety using experimental and computational approaches. (2025). Semantic Scholar.

- Ahsan, M. J., et al. (2014). Synthesis and anticancer activity of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues.

- Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. (n.d.). PMC.

- Ülker, S., & Gürsoy, E. (2018). Synthesis, antimicrobial activity and cytotoxicity of novel oxadiazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry.

- In vivo anti-inflammatory evaluation of oxadiazole derivatives bearing flurbiprofen moiety using experimental and computational approaches. (2025).

- Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial andantioxidant agents. (2022).

- Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Deriv

- Synthesis, Antimicrobial and Antiinflammatory Activity of 2,5-Disubstituted-1,3,4-oxadiazoles. (n.d.).

- A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. (2022). NIH.

- Synthesis of novel oxadiazole derivatives and their cytotoxic activity against various cancer cell lines. (n.d.). PubMed Central.

- Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus. (2022). Auctores | Journals.

- Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. (n.d.). NIH.

- Metha, K. (2017). Synthesis, Characterization and In vitro Antibacterial Evaluation of Oxadiazole Derivatives. Science, Engineering and Health Studies.

- Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole deriv

- Ahsan, M. J., et al. (2014). Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. NIH.

- Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents. (n.d.). PubMed Central.

- Synthesis and antitumor activity of 1,3,4-oxadiazole substituted 2-(5-ylidene-2,4-dioxothiazolidin-3-yl)-acetamides. (2023). Pharmacia.

- Akhter, M., et al. (2008). Aroylpropionic acid based 2,5-disubstituted-1,3,4-oxadiazoles: synthesis and their anti-inflammatory and analgesic activities. Bioorganic & Medicinal Chemistry.

- Application Notes and Protocols for Cell-based Assays Involving Oxazole Deriv

- Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. (n.d.). ACS Omega.

- Synthesis and antimicrobial activity of 2-Alkyl/aryl-5-(pyrid-4-yl)-1,3,4-oxadiazole. (2025).

- 1,3,4- Oxadiazole, A Complete Review on Biological Activities of Newly Synthesized Deriv

- Synthesis, Characterization and Antimicrobial Evaluation of Novel 2,5-Disubstituted 1,3,4-Oxadiazole Derivatives with Two Oxadiazole Rings. (2020). Lupine Publishers.

- Ahsan, M. J., et al. (2025). Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues.

- Akhter, M., et al. (n.d.). Aroylpropionic acid based 2,5-disubstituted-1,3,4-oxadiazoles: synthesis and their anti-inflammatory and analgesic activities. Semantic Scholar.

- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI.

- A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU Tetrahedron. (n.d.). Luxembourg Bio Technologies.

- Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applic

- Scheme (2)-1,3,4-Oxadiazols synthesis steps This research include five... (n.d.).

- Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evalu

- Synthesis of 1,3,4-oxadiazoles. (n.d.). Organic Chemistry Portal.

Sources

- 1. In vivo anti-inflammatory evaluation of oxadiazole derivatives bearing flurbiprofen moiety using experimental and computational approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and antitumor activity of 1,3,4-oxadiazole substituted 2-(5-ylidene-2,4-dioxothiazolidin-3-yl)-acetamides [pharmacia.pensoft.net]

- 5. researchgate.net [researchgate.net]

- 6. Aroylpropionic acid based 2,5-disubstituted-1,3,4-oxadiazoles: synthesis and their anti-inflammatory and analgesic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. banglajol.info [banglajol.info]

- 10. mdpi.com [mdpi.com]

The 2-Propyl-1,3,4-Oxadiazole Scaffold: A Technical Guide for Medicinal Chemists

Foreword: Unpacking a Privileged Heterocycle

In the landscape of modern medicinal chemistry, the 1,3,4-oxadiazole ring stands as a cornerstone heterocyclic scaffold.[1][2] Its prevalence in a multitude of clinically approved drugs and late-stage candidates is a testament to its favorable physicochemical and pharmacokinetic properties.[3] This guide delves into the specifics of the 2-propyl-1,3,4-oxadiazole core, a seemingly simple yet nuanced variation of this vital pharmacophore. While the broader class of 2,5-disubstituted-1,3,4-oxadiazoles is extensively documented, this paper will consolidate known principles and project them onto the 2-propyl variant, offering researchers a foundational understanding for its strategic deployment in drug discovery programs. We will explore its synthesis, its role as a bioisostere, its anticipated physicochemical contributions, and its potential in crafting next-generation therapeutics.

The 1,3,4-Oxadiazole Core: An Enduring Framework in Drug Design

The five-membered 1,3,4-oxadiazole ring is a bioisosteric surrogate for amide and ester functionalities, a strategic replacement that can enhance a molecule's metabolic stability and modulate its polarity.[3][4] The inherent electronic properties of the ring, particularly its electron-withdrawing nature, and its capacity for hydrogen bonding, contribute to its frequent appearance in successful drug molecules.[5]

The 1,3,4-oxadiazole isomer is generally favored over its 1,2,4-counterpart due to a number of advantageous properties. It typically exhibits lower lipophilicity, greater metabolic stability, reduced inhibition of the hERG channel, and improved aqueous solubility.[4] These characteristics are highly desirable in optimizing the drug-like properties of a lead compound.

A diverse array of biological activities has been attributed to compounds incorporating the 1,3,4-oxadiazole nucleus, including but not limited to:

-

Antimicrobial and Antifungal: The scaffold is a common feature in agents targeting various bacterial and fungal pathogens.[6][7]

-

Anticancer: Numerous 1,3,4-oxadiazole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[8][9]

-

Anti-inflammatory and Analgesic: The ring system is present in molecules designed to modulate inflammatory pathways.[1][10]

-

Antiviral: Notably, the FDA-approved HIV integrase inhibitor Raltegravir features a 1,3,4-oxadiazole core, highlighting its significance in this therapeutic area.[3]

-

Anticonvulsant and Antihypertensive: The versatility of the scaffold extends to neurological and cardiovascular targets.[1][10]

The following diagram illustrates the foundational role of the 1,3,4-oxadiazole core as a versatile scaffold for developing a wide range of therapeutic agents.

Caption: The this compound Core and its Medicinal Chemistry Relevance.

The Influence of the 2-Propyl Substituent

While direct, extensive studies on the this compound moiety are not abundant in the literature, we can infer its likely impact on molecular properties by applying established principles of medicinal chemistry. The introduction of a propyl group at the 2-position is expected to modulate the parent scaffold's characteristics in several key ways:

-

Lipophilicity: The propyl group, being a short alkyl chain, will increase the lipophilicity of the molecule compared to a smaller substituent like a methyl group or an unsubstituted ring. This can have profound effects on solubility, cell permeability, and plasma protein binding. Careful balancing of this increased lipophilicity with other polar groups in the molecule is crucial to maintain optimal drug-like properties.

-

Steric Profile: The propyl group introduces a degree of steric bulk that can influence ligand-receptor interactions. This can be exploited to achieve selectivity for a particular target or to orient other key functional groups in a desired binding pose.

-

Metabolic Stability: Short alkyl chains are generally susceptible to oxidative metabolism by cytochrome P450 enzymes. The propyl group may undergo hydroxylation at the ω or ω-1 positions. However, its metabolic fate will be highly dependent on the nature of the substituent at the 5-position and the overall molecular context. In some cases, the 1,3,4-oxadiazole ring itself can shield adjacent groups from metabolism.

Synthetic Strategies for this compound Derivatives

The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles is well-established, with the most common route involving the cyclodehydration of N,N'-diacylhydrazines.[5][11] This general approach is readily adaptable for the preparation of the 2-propyl variant.

A typical synthetic workflow would commence with butyric acid or its derivatives, corresponding to the desired 2-propyl substituent.

Caption: General Synthetic Workflow for this compound Derivatives.

Experimental Protocol: Synthesis of 2-Propyl-5-Aryl-1,3,4-Oxadiazole

This protocol provides a representative, step-by-step methodology for the synthesis of a 2-propyl-5-aryl-1,3,4-oxadiazole, a common structural motif in medicinal chemistry.

Part A: Synthesis of Butyric Hydrazide

-

Esterification: To a solution of butyric acid (1.0 eq) in methanol, add a catalytic amount of concentrated sulfuric acid.

-

Reflux: Heat the mixture to reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Work-up: After completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate and extract the methyl butyrate with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Hydrazinolysis: Dissolve the crude methyl butyrate in ethanol and add hydrazine hydrate (1.2 eq).

-

Reflux: Heat the mixture to reflux for 8-12 hours.

-

Isolation: Cool the reaction mixture and remove the solvent under reduced pressure. The resulting solid or oil is butyric hydrazide, which can be purified by recrystallization or used directly in the next step.

Part B: Synthesis of N-Aroyl-N'-Butyrylhydrazine

-

Acylation: Dissolve butyric hydrazide (1.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran.

-

Base and Acylating Agent: Add a base, such as triethylamine or pyridine (1.1 eq), and cool the mixture to 0 °C. Add the desired aroyl chloride (1.0 eq) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Work-up and Isolation: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the N,N'-diacylhydrazine intermediate.

Part C: Cyclodehydration to form the 1,3,4-Oxadiazole Ring

-

Reaction Setup: To the N-aroyl-N'-butyrylhydrazine (1.0 eq), add a dehydrating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) (3-5 eq) carefully at 0 °C.[5][11]

-

Heating: Heat the mixture to reflux for 2-4 hours.

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralization and Extraction: Neutralize the aqueous solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) until a precipitate forms. Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel to obtain the desired 2-propyl-5-aryl-1,3,4-oxadiazole.

Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.[7]

Structure-Activity Relationship (SAR) Considerations

While specific SAR data for this compound is limited, general principles can be applied. The propyl group provides a non-polar, flexible chain that can probe hydrophobic pockets within a target's binding site. Its impact on activity will be highly dependent on the nature and substitution pattern of the group at the 5-position.

| Substituent at 2-Position | Expected Impact on Properties | Rationale |

| -H | High polarity, low lipophilicity | Baseline for the scaffold |

| -CH₃ | Moderate increase in lipophilicity | Small alkyl group, minimal steric hindrance |

| -CH₂CH₂CH₃ (Propyl) | Significant increase in lipophilicity | Flexible chain, can access hydrophobic pockets |

| -Phenyl | High lipophilicity, potential for π-π stacking | Aromatic system, introduces rigidity |

| -NH₂ | Increased polarity, hydrogen bond donor | Basic group, can form salt bridges |

Future Directions and Opportunities

The this compound scaffold represents an under-explored area within a well-validated class of heterocycles. There are significant opportunities for its application in various therapeutic areas.

-

CNS Disorders: The modulated lipophilicity imparted by the propyl group could be advantageous in designing molecules with improved blood-brain barrier penetration.

-

Anticancer Drug Development: The propyl group can be used to probe hydrophobic regions of enzyme active sites, such as kinases or proteases, which are common targets in oncology.

-

Infectious Diseases: As a core for novel antibiotics, the 2-propyl substitution could be tuned to optimize activity against resistant bacterial strains.

Conclusion

The this compound core is a valuable, albeit specific, building block for the medicinal chemist's toolkit. By understanding the fundamental properties of the parent 1,3,4-oxadiazole ring and applying established principles of structure-activity relationships, researchers can strategically employ the 2-propyl variant to fine-tune the pharmacokinetic and pharmacodynamic properties of their lead compounds. The synthetic accessibility and favorable drug-like characteristics of the 1,3,4-oxadiazole family ensure that derivatives, including the 2-propyl substituted analogues, will continue to be a fruitful area of investigation in the quest for new and improved medicines.

References

-

Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. [Link]

-

CHEMISTRY AND COMMON SYNTHETIC ROUTE OF 1, 3, 4-OXADIAZOLE: AN IMPORTANT HETEROCYCLIC MOIETY IN MEDICINAL CHEMISTRY. PharmaTutor. [Link]

-

Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Polycyclic Aromatic Compounds. [Link]

-

Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Polycyclic Aromatic Compounds. [Link]

-

Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

- Novel oxadiazoles.

-

Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Journal of Medicinal Chemistry. [Link]

-

Synthesis of 2,5-disubstituted-1,3,4-oxadiazole. ResearchGate. [Link]

-

Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. ResearchGate. [Link]

-

Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. MDPI. [Link]

-

Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities. LinkedIn. [Link]

-

Biological activity of oxadiazole and thiadiazole derivatives. SpringerLink. [Link]

-

Oxadiazole Ring (including Hydrogenated) Patents and Patent Applications (Class 544/138). Justia Patents. [Link]

-

Synthesis And Biological Activities Of 1, 3, 4-oxadiazole Derivatives: A Review Of Literature. Semantic Scholar. [Link]

-

Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents. National Center for Biotechnology Information. [Link]

-

Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal. [Link]

-

Synthesis of 2-Pyrazoyl-5-substituted-1,3,4-oxadiazoles and Their Biological Activities. CNKI. [Link]

- 1,3,4-oxadiazole derivatives and process for producing the same.

- 1,3,4-oxadiazole-2-carboxamide compound.

-

Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. MDPI. [Link]

-

Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. Hilaris Publishing. [Link]

-

Thermo-physical properties of 1,3,4-oxadiazole derivatives in pure solvents. ResearchGate. [Link]

-

1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Hindawi. [Link]

Sources

- 1. jchemrev.com [jchemrev.com]

- 2. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 3. Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. EP2520575A1 - 1,3,4-oxadiazole-2-carboxamide compound - Google Patents [patents.google.com]

- 10. rroij.com [rroij.com]

- 11. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Novel Synthesis Methods for 1,3,4-Oxadiazole Derivatives

Abstract

The 1,3,4-oxadiazole moiety is a cornerstone in medicinal chemistry and materials science, renowned for its diverse pharmacological activities and unique physicochemical properties.[1][2][3] This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of novel and efficient synthetic strategies for 1,3,4-oxadiazole derivatives. Moving beyond classical condensation reactions, this document elucidates modern methodologies, including oxidative cyclization, microwave-assisted synthesis, and innovative one-pot procedures. Each section is designed to offer not only detailed, replicable protocols but also the underlying scientific rationale, empowering researchers to select and optimize synthetic routes for their specific applications.

The Enduring Significance of the 1,3,4-Oxadiazole Scaffold

The five-membered aromatic ring of 1,3,4-oxadiazole is a privileged scaffold in drug discovery, conferring favorable properties such as metabolic stability, hydrogen bonding capability, and the ability to act as a bioisostere for ester and amide functionalities.[1][2] This has led to the development of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral effects.[1][2][3][4] In materials science, 1,3,4-oxadiazole-containing polymers are valued for their thermal stability and electron-transporting properties, finding applications in organic light-emitting diodes (OLEDs). The persistent interest in this heterocycle continually drives the innovation of more efficient, sustainable, and versatile synthetic methodologies.

Modern Synthetic Strategies: A Departure from Convention

While the cyclodehydration of 1,2-diacylhydrazines has been a traditional route to 1,3,4-oxadiazoles, contemporary organic synthesis has ushered in a new era of milder, more efficient, and environmentally conscious methods. This guide will focus on several of these cutting-edge approaches.

Oxidative Cyclization of N-Acylhydrazones

Oxidative cyclization of readily available N-acylhydrazones represents a powerful and direct route to 2,5-disubstituted 1,3,4-oxadiazoles. This approach avoids the often harsh conditions required for classical cyclodehydration.

Molecular iodine has emerged as a practical and transition-metal-free reagent for the oxidative cyclization of acylhydrazones.[5][6] The reaction proceeds under mild conditions and demonstrates broad substrate scope.

Causality Behind Experimental Choices:

-

Iodine (I₂): Acts as a mild oxidizing agent, facilitating the intramolecular cyclization. It is readily available, less toxic than many heavy metal oxidants, and the reaction can often be performed under catalytic conditions.

-

Potassium Carbonate (K₂CO₃): Acts as a base to neutralize the HI generated during the reaction, driving the equilibrium towards the product.

-

Solvent: Dichloromethane (DCM) or similar aprotic solvents are typically used to ensure the solubility of the reactants and facilitate the reaction.

Experimental Protocol: Iodine-Mediated Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles [5][6]

-

Preparation of N-Acylhydrazone: To a solution of an appropriate aldehyde (1.0 mmol) in ethanol (10 mL), add the corresponding acylhydrazide (1.0 mmol). Stir the mixture at room temperature for 1-2 hours. The resulting precipitate is filtered, washed with cold ethanol, and dried to yield the N-acylhydrazone.

-

Oxidative Cyclization: In a round-bottom flask, dissolve the N-acylhydrazone (1.0 mmol) in dichloromethane (15 mL).

-

Add potassium carbonate (2.0 mmol) to the solution.

-

To this stirred suspension, add molecular iodine (1.2 mmol) portion-wise over 5 minutes.

-

Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the color of iodine disappears.

-

Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the pure 2,5-disubstituted 1,3,4-oxadiazole.

Diagram: Iodine-Mediated Oxidative Cyclization Workflow

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]

- 3. Efficient oxidative cyclization of N-acylhydrazones for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles using t-BuOI under neutral conditions | Semantic Scholar [semanticscholar.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. I2-mediated oxidative C-O bond formation for the synthesis of 1,3,4-oxadiazoles from aldehydes and hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendant Therapeutic Trajectory of 1,3,4-Oxadiazoles: A Technical Guide to Antimicrobial and Anticancer Applications

Abstract

The 1,3,4-oxadiazole scaffold has emerged as a "privileged" structure in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities.[1][2] This five-membered heterocycle is a cornerstone in the development of novel therapeutic agents, largely due to its favorable physicochemical properties, metabolic stability, and its capacity to engage in various non-covalent interactions with biological targets.[2][3][4] This technical guide provides an in-depth exploration of the burgeoning antimicrobial and anticancer applications of 1,3,4-oxadiazole derivatives. We will dissect the synthetic strategies, delve into the intricate mechanisms of action, elucidate structure-activity relationships, and present key experimental protocols, offering a comprehensive resource for researchers, scientists, and drug development professionals.

The 1,3,4-Oxadiazole Core: A Privileged Scaffold in Drug Discovery

The 1,3,4-oxadiazole ring is an aromatic heterocycle characterized by one oxygen and two nitrogen atoms.[5][6] Its unique electronic and structural features, including its ability to act as a bioisostere for amide and ester groups, contribute to its diverse biological activities.[7] The pyridine-type nitrogen atoms in the ring are capable of forming hydrogen bonds, which is crucial for effective binding to enzymes and receptors.[2] This inherent versatility has led to the incorporation of the 1,3,4-oxadiazole moiety into a number of marketed drugs, such as the antiretroviral raltegravir and the antihypertensive agent tiodazosin, underscoring its clinical significance.[5][8]

Antimicrobial Applications: Combating a Growing Threat

The rise of drug-resistant microbial strains necessitates the urgent development of novel antimicrobial agents.[9][10] 1,3,4-Oxadiazole derivatives have demonstrated significant promise in this arena, exhibiting a broad spectrum of activity against various pathogens.[1][11][12]

Mechanism of Action: A Multi-pronged Attack

The antimicrobial efficacy of 1,3,4-oxadiazoles stems from their ability to target multiple, essential microbial pathways.[9][13] The polarity and flexibility conferred by the oxadiazole ring enhance interactions with microbial targets.[9]

-

Inhibition of Cell Wall Synthesis: Some derivatives have been shown to inhibit penicillin-binding proteins (PBPs), which are crucial for the synthesis of the bacterial cell wall.[14][15] This disruption of cell wall integrity leads to bacterial lysis and death.

-

Enzyme Inhibition: A significant mode of action involves the inhibition of key microbial enzymes. These include:

-

DNA Gyrase and Topoisomerase IV: These enzymes are essential for bacterial DNA replication, and their inhibition by certain 1,3,4-oxadiazole-quinoline hybrids leads to potent antibacterial effects.[11]

-

Peptide Deformylase: This enzyme is critical for bacterial protein synthesis, and its inhibition represents a promising target for novel antibacterial agents.[16]

-

Sterol 14α-demethylase (CYP51): In fungi, this enzyme is vital for ergosterol biosynthesis, a key component of the fungal cell membrane. Inhibition of CYP51 disrupts membrane integrity and leads to fungal cell death.[11]

-

-

Disruption of Biofilm Formation: Bacterial biofilms present a significant challenge in treating chronic infections. Certain 1,3,4-oxadiazole derivatives have been shown to not only kill planktonic bacteria but also prevent biofilm formation and eradicate mature biofilms, in part by downregulating the expression of biofilm-related genes like spa.[7]

Structure-Activity Relationship (SAR) Insights

The antimicrobial potency of 1,3,4-oxadiazole compounds is intricately linked to the nature and position of substituents on the heterocyclic core.[9]

-

Substitution at the C2 and C5 positions: The introduction of various aryl, heteroaryl, and alkyl groups at these positions significantly modulates the antimicrobial activity. For instance, the presence of a 4-cyanophenyl ether has been shown to be favorable for activity against Gram-positive bacteria.[14]

-

Hybrid Molecules: The conjugation of the 1,3,4-oxadiazole ring with other known antimicrobial pharmacophores, such as quinolones (e.g., nalidixic acid and norfloxacin), has led to the development of hybrid compounds with enhanced antibacterial activity.[11]

-

Thio-substituted Derivatives: The introduction of a thiol group at the C2 position, which can be further functionalized, has yielded compounds with potent antibacterial and antifungal properties.[11]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

A fundamental assay to evaluate the efficacy of a novel antimicrobial agent is the determination of its Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

-

Preparation of Bacterial Inoculum: A standardized suspension of the target bacterial strain (e.g., Staphylococcus aureus) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium.

-

Serial Dilution of Test Compound: The 1,3,4-oxadiazole derivative is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension.

-

Controls: Positive (broth with bacteria, no compound) and negative (broth only) controls are included.

-

Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Anticancer Applications: A New Frontier in Oncology

The 1,3,4-oxadiazole scaffold is a prolific source of novel anticancer agents, with derivatives demonstrating potent cytotoxic activity against a wide array of cancer cell lines.[5][6][17] Their antiproliferative effects are mediated through diverse and often targeted mechanisms.[17][18][19]

Mechanism of Action: Targeting the Hallmarks of Cancer

1,3,4-Oxadiazole derivatives exert their anticancer effects by modulating various signaling pathways and inhibiting key enzymes involved in cancer cell proliferation, survival, and metastasis.[18][19]

-

Enzyme and Kinase Inhibition:

-

Histone Deacetylase (HDAC) Inhibition: HDACs are crucial regulators of gene expression, and their aberrant activity is linked to cancer. Certain 1,3,4-oxadiazole derivatives act as potent HDAC inhibitors, leading to apoptosis and cell cycle arrest in cancer cells.[5][17]

-

Tyrosine Kinase Inhibition: Growth factor receptors with tyrosine kinase activity, such as the Epidermal Growth Factor Receptor (EGFR), are frequently overexpressed in cancer. 1,3,4-Oxadiazole-based compounds have been developed as effective EGFR inhibitors.[20][21]

-

Other Enzyme Targets: Other enzymes targeted by 1,3,4-oxadiazoles include thymidylate synthase, topoisomerase II, and telomerase, all of which are critical for cancer cell proliferation.[18]

-

-

Induction of Apoptosis: A common mechanism of action for many anticancer drugs is the induction of programmed cell death, or apoptosis. 1,3,4-Oxadiazole derivatives have been shown to induce apoptosis through various pathways, including the activation of caspases and the depolarization of the mitochondrial membrane.[20][22]

-

Cell Cycle Arrest: The uncontrolled proliferation of cancer cells is a result of a dysregulated cell cycle. Several 1,3,4-oxadiazole compounds have been found to cause cell cycle arrest, primarily in the G0/G1 or S phase, thereby halting cancer cell division.[22][23]

-

Inhibition of NF-κB Signaling: The transcription factor NF-κB plays a pivotal role in inflammation and cancer progression. Some 1,3,4-oxadiazole derivatives have been shown to inhibit the NF-κB signaling pathway, leading to a reduction in cancer cell proliferation and the induction of apoptosis.[17][23]

Visualizing the Anticancer Mechanism: A Signaling Pathway Diagram

Caption: Anticancer mechanisms of 1,3,4-oxadiazole derivatives.

Quantitative Data Summary: Anticancer Activity

| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| CMO | HCCLM3 (Liver Cancer) | 27.5 | Inhibition of NF-κB signaling | [23] |

| 4h | A549 (Lung Cancer) | <0.14 | Induction of apoptosis, Cell cycle arrest at G0/G1 | [22] |

| 15a | MCF-7 (Breast Cancer) | 2.5 | Not specified | [24] |

| 15b | MCF-7 (Breast Cancer) | 1.85 | Not specified | [24] |

| 34b | A549 (Lung Cancer) | 1.02 | Not specified | [24] |

| 34b | MDA-MB-231 (Breast Cancer) | 1.34 | Not specified | [24] |

| 34b | MCF-7 (Breast Cancer) | 0.31 | Not specified | [24] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Step-by-Step Methodology:

-

Cell Seeding: Cancer cells are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and allowed to attach overnight.

-

Compound Treatment: The cells are treated with various concentrations of the 1,3,4-oxadiazole derivative for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is then incubated for 2-4 hours at 37°C.

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the colored solution is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Synthesis of 1,3,4-Oxadiazole Derivatives: A General Workflow

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles typically involves a multi-step process, with the cyclization of a key intermediate being the final and crucial step.

Caption: General synthetic workflow for 1,3,4-oxadiazoles.

Future Perspectives and Conclusion

The 1,3,4-oxadiazole scaffold continues to be a highly fruitful area of research in medicinal chemistry.[1] The diverse and potent antimicrobial and anticancer activities exhibited by its derivatives highlight their immense therapeutic potential.[2][25] Future research will likely focus on the development of more selective and potent analogues through rational drug design, guided by a deeper understanding of their mechanisms of action and structure-activity relationships. Furthermore, the exploration of novel drug delivery systems for 1,3,4-oxadiazole-based compounds could enhance their efficacy and reduce potential side effects. The continued investigation of this remarkable heterocyclic system holds the promise of delivering next-generation therapies for infectious diseases and cancer.

References

-

Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells. Frontiers.

-

Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Preprints.org.

-

A Review Exploring Therapeutic Worth of 1,3,4-Oxadiazole Tailored Compounds. PubMed.

-

An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. MDPI.

-

A Short Review on 1,3,4 –Oxadiazole and its Pharmacological Activities. researchgate.net.

-

1,3,4-oxadiazole derivatives as potential antimicrobial agents. PubMed.

-

Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. MDPI.

-

Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega.

-

Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. MDPI.

-

1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. MDPI.

-

Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. Molecules.

-

Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. sciendo.com.

-

1,3,4-Oxadiazole as an Anticancer Agent. ijfemr.com.

-

1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. NIH.

-

Structure–Activity Relationship for the Oxadiazole Class of Antibacterials. PMC - NIH.

-

Apoptosis Inducing 1,3,4-Oxadiazole Conjugates of Capsaicin: Their In Vitro Antiproliferative and In Silico Studies. PMC.

-

Structure–Activity Relationship for the Oxadiazole Class of Antibiotics. PMC - NIH.

-

1,3,4-Oxadiazole Containing Compounds As Therapeutic Targets For Cancer Therapy. PubMed.

-

An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. MDPI.

-

1,3,4-oxadiazole derivatives as potential antimicrobial agents. outbreak.info.

-

Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI.

-

Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. PubMed.

-

Structure-Activity Relationship for the Oxadiazole Class of Antibacterials. ResearchGate.

-

1,3,4-Oxadiazole Containing Compounds As Therapeutic Targets For Cancer Therapy. researchgate.net.

-

Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. Semantic Scholar.

-

SAR study of 1,3,4-oxadiazole derivatives. ResearchGate.

-

Improved Antibacterial Activity of 1,3,4-Oxadiazole-Based Compounds That Restrict Staphylococcus aureus Growth Independent of LtaS Function. PubMed Central.

-

Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus. NIH.

-

(PDF) Structure–Activity Relationship for the Oxadiazole Class of Antibiotics. ResearchGate.

-

1,3,4-Oxadiazole Based EGFR Inhibitors as Anticancer Therapeutics: SAR Study and Binding Mode of Interaction Analysis. colab.research.google.com.

-

1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. ResearchGate.

-

1, 3, 4-Oxadiazole as antimicrobial agents: An overview. jocpr.com.

-

Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. ouci.dntb.gov.ua.

Sources

- 1. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 2. A Review Exploring Therapeutic Worth of 1,3,4-Oxadiazole Tailored Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1,3,4-Oxadiazole Containing Compounds As Therapeutic Targets For Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. ijfmr.com [ijfmr.com]

- 7. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture | MDPI [mdpi.com]

- 9. 1,3,4-oxadiazole derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. [PDF] Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives | Semantic Scholar [semanticscholar.org]

- 13. outbreak.info SARS-CoV-2 data explorer [outbreak.info]

- 14. Structure–Activity Relationship for the Oxadiazole Class of Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structure–Activity Relationship for the Oxadiazole Class of Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. 1,3,4-Oxadiazole Based EGFR Inhibitors as Anticancer Therapeutics: SAR Study and Binding Mode of Interaction Analysis | CoLab [colab.ws]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Frontiers | Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells [frontiersin.org]

- 24. tandfonline.com [tandfonline.com]

- 25. xisdxjxsu.asia [xisdxjxsu.asia]

Synthesis of 1,3,4-Oxadiazole Derivatives from Ibuprofen: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the synthesis of 1,3,4-oxadiazole derivatives from ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID). The confluence of the well-established pharmacological profile of ibuprofen with the versatile biological activities of the 1,3,4-oxadiazole scaffold presents a compelling strategy for the development of novel therapeutic agents.[1][2] This document details the underlying chemical principles, step-by-step synthetic protocols, characterization techniques, and potential therapeutic implications of these hybrid molecules. It is intended for researchers, scientists, and professionals in the field of drug development who are seeking to leverage established drug frameworks for the creation of new chemical entities with enhanced or novel pharmacological properties.

Introduction: The Rationale for Ibuprofen-Oxadiazole Hybrids

The Pharmacological Significance of Ibuprofen

Ibuprofen, chemically known as (±)-2-(p-isobutylphenyl)propionic acid, has been a cornerstone of pain and inflammation management since its introduction in 1969.[1][3] Its mechanism of action primarily involves the non-selective inhibition of cyclooxygenase (COX) enzymes, which are crucial for prostaglandin synthesis. While effective, the clinical utility of ibuprofen can be limited by gastrointestinal side effects, such as gastric discomfort, nausea, and bleeding, which are largely attributed to the presence of the free carboxylic acid moiety.[3][4]

The 1,3,4-Oxadiazole Scaffold: A Privileged Heterocycle

The 1,3,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms.[4][5] This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, antiviral, antifungal, and anticancer properties.[4][5] Its favorable characteristics, such as metabolic stability, water solubility, and lower lipophilicity, make it an attractive component in drug design.[6] The 1,3,4-oxadiazole moiety can also act as a bioisostere for amide and ester functionalities, further expanding its utility.[6]

The Hybridization Strategy

The core concept of this guide revolves around the molecular hybridization of ibuprofen and the 1,3,4-oxadiazole ring. By derivatizing the carboxylic acid group of ibuprofen into a 1,3,4-oxadiazole, we aim to:

-

Mitigate Gastrointestinal Toxicity: Masking the free carboxylic acid is a common strategy to reduce NSAID-induced gastric irritation.[4]

-

Enhance or Introduce New Biological Activities: The incorporation of the 1,3,4-oxadiazole scaffold may potentiate the anti-inflammatory and analgesic effects of ibuprofen or introduce entirely new pharmacological activities, such as antimicrobial or anticancer properties.[1][2][5]

This guide will provide the technical framework for the synthesis and evaluation of these promising hybrid molecules.

Synthetic Pathways from Ibuprofen to 1,3,4-Oxadiazole Derivatives

The synthesis of 1,3,4-oxadiazole derivatives from ibuprofen is a multi-step process that begins with the activation of the carboxylic acid group. The most common and reliable pathway involves the formation of an ibuprofen hydrazide intermediate, which then undergoes cyclization to form the oxadiazole ring.

Overall Synthetic Workflow

The general synthetic scheme can be visualized as a three-stage process:

-

Esterification of Ibuprofen: Conversion of the carboxylic acid to an ester to facilitate the subsequent reaction with hydrazine.

-

Hydrazide Formation: Reaction of the ibuprofen ester with hydrazine hydrate to form the key intermediate, ibuprofen hydrazide.

-

Oxadiazole Ring Formation: Cyclization of the ibuprofen hydrazide with various reagents to yield the final 2,5-disubstituted 1,3,4-oxadiazole derivatives.

Caption: Proposed mechanism for the oxidative cyclization of an acylhydrazone to a 1,3,4-oxadiazole. (Note: Image placeholders are used in the DOT script. In a real-world application, these would be replaced with actual chemical structure images.)

Characterization of Synthesized Derivatives

The structural elucidation and purity assessment of the newly synthesized ibuprofen-1,3,4-oxadiazole derivatives are critical for ensuring their identity and quality. A combination of spectroscopic and analytical techniques is employed for this purpose.

| Technique | Information Obtained |

| FT-IR Spectroscopy | Confirmation of functional groups. Key signals include the disappearance of N-H stretching bands from the hydrazide and the appearance of C=N and C-O-C stretching vibrations characteristic of the oxadiazole ring. [1] |

| ¹H NMR Spectroscopy | Determination of the proton environment in the molecule. The appearance of a singlet signal for the proton on the oxadiazole ring (typically in the range of 6.9-7.1 ppm) is a key indicator of successful cyclization. [1] |

| ¹³C NMR Spectroscopy | Elucidation of the carbon skeleton of the molecule. |

| Mass Spectrometry | Determination of the molecular weight and fragmentation pattern, confirming the molecular formula. |

| Elemental Analysis (CHN) | Provides the percentage composition of carbon, hydrogen, and nitrogen, which should be in agreement with the calculated values for the proposed structure. [1] |

Biological Evaluation and Therapeutic Potential